molecular formula C20H19N3O2 B10894529 4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

4-(dimethylamino)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide

Cat. No.: B10894529
M. Wt: 333.4 g/mol
InChI Key: ZRUUZZGCRUYKMP-FYJGNVAPSA-N
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Description

4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring both a dimethylamino group and a naphthyl moiety, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-(dimethylamino)benzohydrazide and 2-hydroxy-1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for larger-scale operations. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE would depend on its specific application. For example, in biological systems, it might interact with specific enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLAMINO)BENZOHYDRAZIDE: A simpler analog without the naphthyl moiety.

    2-HYDROXY-1-NAPHTHALDEHYDE: The aldehyde precursor used in the synthesis.

    BENZOHYDRAZIDE DERIVATIVES: Other derivatives with different substituents on the benzene ring.

Uniqueness

The uniqueness of 4-(DIMETHYLAMINO)-N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]BENZOHYDRAZIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

4-(dimethylamino)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide

InChI

InChI=1S/C20H19N3O2/c1-23(2)16-10-7-15(8-11-16)20(25)22-21-13-18-17-6-4-3-5-14(17)9-12-19(18)24/h3-13,24H,1-2H3,(H,22,25)/b21-13+

InChI Key

ZRUUZZGCRUYKMP-FYJGNVAPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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